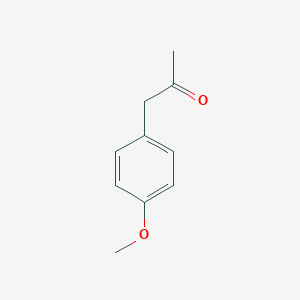

4-甲氧基苯丙酮

概述

描述

4-甲氧基苯丙酮: 是一种有机化合物,分子式为 C10H12O2 4-甲氧基苄基甲基酮 。该化合物以连接到苯环上的甲氧基为特征,苯环进一步连接到丙酮部分。它是一种无色至浅黄色液体,具有令人愉快的香气,并用于各种化学应用。

科学研究应用

作用机制

4-甲氧基苯丙酮的作用机制涉及它与生物系统中各种酶和受体的相互作用。 例如,它可以被微生物不对称胺化生成光学活性胺,这在药物应用中很重要 . 甲氧基和丙酮部分在其反应性和与分子靶标的相互作用中起着至关重要的作用。

生化分析

Biochemical Properties

4-Methoxyphenylacetone has been found to undergo asymmetric amination in the presence of certain microorganisms . This process involves the conversion of 4-Methoxyphenylacetone into 4-Methoxyamphetamine, a process catalyzed by various enzymes present in the microorganisms . The amination process is optimal at a pH of about 7.0 .

Molecular Mechanism

The molecular mechanism of 4-Methoxyphenylacetone primarily involves its conversion into 4-Methoxyamphetamine through an asymmetric amination process . This process is facilitated by enzymes present in certain microorganisms, indicating that 4-Methoxyphenylacetone can interact with these enzymes to undergo a chemical transformation .

Temporal Effects in Laboratory Settings

It has been observed that 4-Methoxyphenylacetone can be converted into 4-Methoxyamphetamine with a 94% conversion yield, suggesting that it remains stable under the conditions of the amination process .

Metabolic Pathways

4-Methoxyphenylacetone is involved in the metabolic pathway that produces 4-Methoxyamphetamine through asymmetric amination . This process is facilitated by enzymes present in certain microorganisms .

准备方法

合成路线和反应条件:

从 4-甲氧基苯甲醛: 一种常见的方法包括在碱如正丁胺存在下,使 4-甲氧基苯甲醛与硝基乙烷反应,形成 1-(4-甲氧基苯基)-2-硝基丙烯。

从 4-甲氧基苯乙酸: 另一种方法包括使用介孔硫酸化氧化锆催化剂,用碳酸二甲酯酯化 4-甲氧基苯乙酸.

工业生产方法: 工业生产通常涉及相同的合成路线,但规模更大,反应条件优化以最大限度地提高产量和纯度。在工业环境中,连续流动反应器和先进的纯化技术(如蒸馏和结晶)很常见。

化学反应分析

反应类型:

氧化: 4-甲氧基苯丙酮可以发生氧化反应生成 4-甲氧基苯甲酸。

还原: 它可以用硼氢化钠等还原剂还原成 4-甲氧基苯丙烷-2-醇。

取代: 在适当的条件下,甲氧基可以被其他官能团取代。

常用试剂和条件:

氧化: 酸性条件下的高锰酸钾或三氧化铬。

还原: 无水溶剂中的硼氢化钠或氢化铝锂。

取代: 在催化剂存在下的卤化剂,如溴或氯。

主要产品:

氧化: 4-甲氧基苯甲酸。

还原: 4-甲氧基苯丙烷-2-醇。

取代: 根据引入的取代基,各种取代的苯丙酮。

相似化合物的比较

类似化合物:

4-甲氧基苄醇: 结构类似,但具有醇基而不是酮基。

4-甲氧基苯乙酸: 结构类似,但具有羧酸基而不是酮基。

4-甲氧基安非他明: 结构类似,但具有胺基而不是酮基。

独特性: 4-甲氧基苯丙酮因其甲氧基和丙酮部分的组合而独一无二,这赋予了其独特的化学性质和反应性。它能够进行各种化学转化,使其成为有机合成的通用中间体。

属性

IUPAC Name |

1-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWKNGZODAOLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059545 | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless oily liquid with an anise type odour | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

145.00 °C. @ 25.00 mm Hg | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.067-1.073 | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-84-9 | |

| Record name | 4-Methoxyphenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-METHOXYPHENYL)-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XYW3YJJ33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

46 °C | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

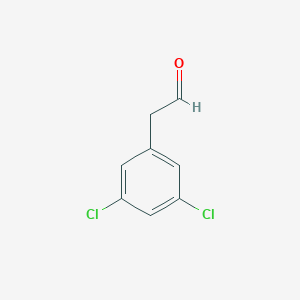

Q1: What is the structural characterization of 4-Methoxyphenylacetone?

A1: 4-Methoxyphenylacetone, also known as 1-(4-methoxyphenyl)-2-propanone, has the following structural characteristics:

Q2: Can 4-Methoxyphenylacetone be used to attract insects?

A2: Research suggests that 4-Methoxyphenylacetone can be used as a component in insect attractant formulations. Studies have shown that a mixture of raspberry ketone, 4-methoxyphenylacetone, and butyl acetate in a 3:1:1 ratio exhibited greater attraction to male melon flies (Bactrocera cucurbitae) than other tested formulas, both in laboratory and field settings. []

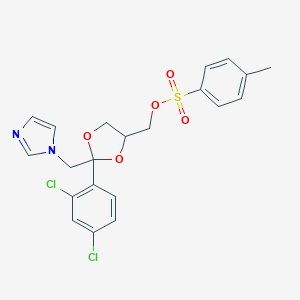

Q3: How is 4-Methoxyphenylacetone used in the synthesis of pharmaceuticals?

A3: 4-Methoxyphenylacetone serves as a valuable starting material in synthesizing various pharmaceutical compounds. For instance, it's used in the synthesis of (R)-N-[2-(2′-ethoxyphenoxy)-ethyl]-N-2-[3-(4′-methoxy-3′-sulfonamido)-phenyl]-propylamine hydrochloride, a potential α1-adrenoreceptor antagonist studied for its application in treating benign prostatic hypertrophy. []

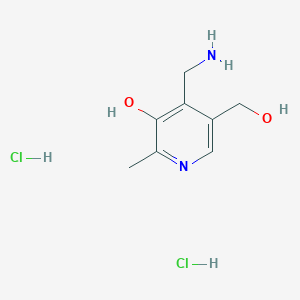

Q4: Can microorganisms utilize 4-Methoxyphenylacetone for asymmetric amination?

A4: Yes, certain microorganisms can perform asymmetric amination of 4-Methoxyphenylacetone. Research has identified strains within the Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina species capable of this reaction. These microorganisms primarily produce the (S)-(+)-enantiomer of 4-methoxyamphetamine. [, , ]

Q5: What is the role of Brevibacterium linens IFO 12141 in the amination of 4-Methoxyphenylacetone?

A5: Brevibacterium linens IFO 12141 has been identified as a highly effective strain for the amination of 4-Methoxyphenylacetone. This bacterium exhibits optimal amination activity at a pH of approximately 7.0 and utilizes L-alanine as the most efficient amino donor. With this strain, researchers achieved a 94% conversion yield of 4-Methoxyphenylacetone to (S)-(+)-4-methoxyamphetamine at a concentration of 37.6 mM. []

Q6: Does Brevibacterium linens IFO 12141 exhibit substrate specificity in amination reactions?

A6: Interestingly, Brevibacterium linens IFO 12141 demonstrates substrate specificity in amination reactions. Besides 4-Methoxyphenylacetone, this bacterium can also catalyze the amination of 3,4-dimethoxyphenylacetone and 4-(4-methoxyphenyl)-2-butanone, yielding their respective optically active amines. []

Q7: How are imine reductases (IREDs) involved with 4-Methoxyphenylacetone?

A7: Imine reductases (IREDs) are enzymes that can catalyze the reductive amination of ketones, including 4-Methoxyphenylacetone. Studies have investigated the activity of various IREDs with 4-Methoxyphenylacetone and other substrates, exploring their potential for asymmetric synthesis of chiral amines. This research aims to understand the structure-activity relationships of IREDs to facilitate their rational engineering for improved catalytic efficiency and selectivity. [, ]

Q8: Is there a way to analyze regioisomeric methoxy methyl phenylacetones?

A8: Yes, Gas chromatography-mass spectrometry (GC-MS) combined with a stationary phase containing modified β-cyclodextrin offers effective separation and analysis of regioisomeric methoxy methyl phenylacetones, including differentiation from the controlled precursor substance 3,4-methylenedioxyphenylacetone. []

Q9: What are the implications of 4-Methoxyphenylacetone being a flavin-containing monooxygenase isoform 5 (FMO5) substrate?

A9: The identification of 4-Methoxyphenylacetone as a substrate for FMO5, particularly in the context of the prodrug nabumetone's metabolism, presents significant insights into drug metabolism pathways. This knowledge allows for a better understanding of potential drug interactions and metabolic fate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。